1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one
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Overview
Description
1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one is a complex organic compound characterized by the presence of multiple benzyloxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one typically involves the protection of hydroxyl groups using benzyl groups. One common method is the Williamson Ether Synthesis, where the initial deprotonation of the alcohol is followed by reaction with benzyl bromide . The use of bases such as sodium hydride (NaH) or silver oxide (Ag2O) can facilitate selective substitution . Another method involves the use of benzyl trichloroacetimidate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of stable crystalline reagents like 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) in the presence of trifluoromethanesulfonic acid has been reported to afford benzyl ethers in good yields .
Chemical Reactions Analysis
Types of Reactions
1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reaction conditions often involve specific temperatures and pH levels to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoate derivatives, while reduction may yield alcohols or hydrocarbons .
Scientific Research Applications
1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl compounds in organic synthesis.
Biology: Potential use in biochemical systems where chemical removal is impractical or impossible.
Medicine: Investigated for its potential therapeutic properties and interactions with biological molecules.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one involves its interaction with molecular targets through its benzyloxy groups. These groups can undergo deprotection or substitution reactions, leading to the formation of active intermediates that interact with specific pathways . The exact molecular targets and pathways depend on the specific application and conditions used .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(benzyloxy)-1,3,5-triazine: Similar in structure and used as a benzylating reagent.
p-Methoxybenzyl ethers: Used for selective protection and deprotection of hydroxyl groups.
2-Nitrobenzyl group: Utilized as a photoremovable protecting group in biochemical systems.
Uniqueness
1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one is unique due to its specific arrangement of benzyloxy groups and its ability to undergo a wide range of chemical reactions. Its stability and versatility make it a valuable compound in various fields of research .
Properties
CAS No. |
60840-18-8 |
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Molecular Formula |
C29H26O5 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
1-[2-hydroxy-3,4,6-tris(phenylmethoxy)phenyl]ethanone |
InChI |
InChI=1S/C29H26O5/c1-21(30)27-25(32-18-22-11-5-2-6-12-22)17-26(33-19-23-13-7-3-8-14-23)29(28(27)31)34-20-24-15-9-4-10-16-24/h2-17,31H,18-20H2,1H3 |
InChI Key |
LQEQIYOQGAKNGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
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